Product packaging for 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine(Cat. No.:CAS No. 956353-25-6)

1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine

Cat. No.: B2866445
CAS No.: 956353-25-6
M. Wt: 233.271
InChI Key: DZRCUBRTSCVVQJ-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-1H-pyrazol-5-amine (CAS 956353-25-6) is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . It is a pyrazole-amine derivative characterized by a 3,4-dimethoxybenzyl group at the 1-position of the pyrazole ring. This structural motif is common in the synthesis of heterocyclic compounds investigated for their biological activity. Pyrazole and pyrazol-5-amine scaffolds are recognized in medicinal chemistry as privileged structures for developing novel pharmacologically active agents. Recent scientific literature highlights that structurally related pyrazol-5-amine derivatives demonstrate significant potential in antimicrobial research . For instance, certain 1,4-disubstituted pyrazol-5-one derivatives have shown potent antibacterial activity against strains like Staphylococcus aureus (including MRSA) and antifungal activity against Aspergillus niger . Another study on 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides reported potent antibacterial and antifungal activities, establishing the therapeutic relevance of this chemical class . The 3,4-dimethoxybenzyl substituent on this core structure may influence its physicochemical properties and interaction with biological targets, making it a valuable building block for researchers in drug discovery. This product is intended for research purposes such as the synthesis of novel derivatives, antimicrobial screening, and structure-activity relationship (SAR) studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N3O2 B2866445 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine CAS No. 956353-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-16-10-4-3-9(7-11(10)17-2)8-15-12(13)5-6-14-15/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRCUBRTSCVVQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=CC=N2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956353-25-6
Record name 1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazol-5-amine
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Synthetic Methodologies for 1 3,4 Dimethoxybenzyl 1h Pyrazol 5 Amine and Analogous Pyrazole Derivatives

Foundational Approaches to 1H-Pyrazol-5-amine Ring Formation

The construction of the pyrazole (B372694) ring is a cornerstone of heterocyclic chemistry, with several reliable methods for its formation. These approaches often involve the cyclocondensation of a hydrazine (B178648) source with a three-carbon synthon.

Condensation Reactions with Hydrazines and β-Ketoesters/β-Diketones

A classic and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of β-dicarbonyl compounds with hydrazines. mdpi.comnih.govnih.govbeilstein-journals.org This reaction provides a straightforward route to polysubstituted pyrazoles. mdpi.comnih.gov The reaction of a β-diketone with a hydrazine derivative can, however, lead to a mixture of two regioisomers, depending on which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. mdpi.comnih.gov

Similarly, β-ketoesters are valuable precursors for the synthesis of pyrazolones, which are tautomers of hydroxypyrazoles. nih.govresearchgate.net The reaction proceeds through the condensation of the β-ketoester with a hydrazine derivative. nih.govresearchgate.net These pyrazolone (B3327878) intermediates can be further functionalized to access a variety of pyrazole derivatives. Multicomponent reactions involving β-ketoesters, hydrazines, aldehydes, and a cyanide source like malononitrile (B47326) have also been developed to produce complex pyrazole-fused systems such as pyranopyrazoles. nih.govnih.govrsc.orgnih.gov

Table 1: Examples of Pyrazole Synthesis from β-Dicarbonyl Compounds

β-Dicarbonyl CompoundHydrazine DerivativeCatalyst/ConditionsProduct TypeRef
Acetylacetone2,4-DinitrophenylhydrazineLithium perchlorateSubstituted Pyrazole mdpi.com
Ethyl AcetoacetateHydrazine HydrateCo3O4-SiO2-NH2Pyranopyrazole mdpi.com
β-KetoestersHydrazine DerivativesAcid catalystPyrazolone nih.govresearchgate.net
Diethyl MalonateHydrazine HydratePiperidine, WaterPyrano[2,3-c]pyrazole nih.gov

Cyclization Pathways from Hydrazone Intermediates

The formation of a hydrazone followed by an intramolecular cyclization is another key strategy for pyrazole synthesis. This approach offers a high degree of control over the substitution pattern of the final pyrazole ring. Various substrates can be employed to generate the necessary hydrazone intermediate.

For instance, α,β-unsaturated hydrazones can undergo Brønsted acid-mediated cyclization through a β-protonation/nucleophilic addition/cyclization/aromatization sequence to afford multisubstituted pyrazoles. acs.org This method capitalizes on the ambiphilic reactivity of hydrazones. acs.org Furthermore, α,β-alkynic hydrazones, which can be prepared from the reaction of hydrazines with propargyl aldehydes and ketones, are excellent precursors for pyrazole synthesis. acs.orgacs.orgresearchgate.net These hydrazones can undergo electrophilic cyclization in the presence of reagents like copper(I) iodide or molecular iodine to yield pyrazole derivatives. acs.orgacs.orgresearchgate.net

A one-pot, regioselective synthesis of substituted pyrazoles has been developed from N-monosubstituted hydrazones and nitro-olefins. orgsyn.org The reaction outcome is dependent on the solvent used, with protic polar solvents favoring the formation of the pyrazole. orgsyn.org

Table 2: Pyrazole Synthesis via Hydrazone Intermediates

Hydrazone PrecursorCyclization ConditionsProduct TypeRef
α,β-Unsaturated HydrazonesBrønsted acidMultisubstituted Pyrazoles acs.org
α,β-Alkynic HydrazonesCopper(I) iodide, TriethylamineSubstituted Pyrazoles acs.org
α,β-Alkynic HydrazonesMolecular iodine, Sodium bicarbonate4-Iodopyrazoles acs.org
N-Monosubstituted Hydrazones and Nitro-olefinsProtic polar solventsSubstituted Pyrazoles orgsyn.org

Reactions Involving β-Ketonitriles and Malononitriles

The synthesis of 5-aminopyrazoles is most versatilely achieved through the condensation of β-ketonitriles with hydrazines. beilstein-journals.orgnih.gov This reaction is believed to proceed through the initial formation of a hydrazone intermediate, which then undergoes cyclization via nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon. beilstein-journals.orgnih.gov A wide array of substituted 5-aminopyrazoles can be accessed through this methodology. beilstein-journals.orgnih.gov Microwave-assisted protocols using water as a solvent have been developed for the efficient synthesis of 1-aryl-1H-pyrazole-5-amines from α-cyanoketones or 3-aminocrotononitrile (B73559) and aryl hydrazines. nih.gov

Malononitrile is a common C3 synthon in multicomponent reactions for the synthesis of pyrazole-containing heterocycles. nih.govresearchgate.net For example, a one-pot, four-component reaction of an aldehyde, malononitrile, a hydrazine, and a β-ketoester can yield pyranopyrazole derivatives. nih.govnih.govrsc.orgresearchgate.net These reactions often proceed through a series of condensation, cyclization, and rearrangement steps. rsc.org

Table 3: Synthesis of Aminopyrazoles and Derivatives from Nitriles

Nitrile CompoundReactantsConditionsProduct TypeRef
β-KetonitrilesHydrazinesStandard condensation5-Aminopyrazoles beilstein-journals.orgnih.gov
α-CyanoketoneAryl HydrazineMicrowave, 1 M HCl (aq)1-Aryl-1H-pyrazol-5-amines nih.gov
MalononitrileAldehyde, Hydrazine, Diethyl OxaloacetateRefluxing acidic ethanolPyrano[2,3-c]pyrazole researchgate.net
MalononitrileAldehyde, Hydrazine Hydrate, Ethyl AcetoacetatePotassium t-butoxide, Microwave4H-Pyrano[2,3-c]pyrazole nih.gov

Strategies for N-Substitution at the Pyrazole Ring with Benzyl (B1604629) Moieties

To obtain the target compound, 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine, a benzyl group must be introduced at the N1 position of the pyrazole ring. This can be achieved either by using a pre-functionalized hydrazine, such as (3,4-dimethoxybenzyl)hydrazine (B93285), in the initial ring-forming reaction, or by N-alkylation of a pre-formed pyrazole.

Reductive Amination Protocols for N-Benzyl Pyrazoles

Reductive amination provides a direct method for the N-benzylation of aminopyrazoles. An efficient one-pot, two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine has been reported. researchgate.net This process involves the solvent-free condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde to form an in-situ imine, which is then reduced to the corresponding N-benzyl pyrazole. researchgate.net This methodology can be adapted for the synthesis of this compound by reacting 1H-pyrazol-5-amine with 3,4-dimethoxybenzaldehyde (B141060) followed by a suitable reducing agent.

N-Alkylation Techniques (e.g., Mitsunobu N-alkylation)

Direct N-alkylation of the pyrazole ring is a common strategy for introducing substituents onto the nitrogen atoms. For N-alkyl pyrazoles, the substituent is typically installed under basic conditions, which deprotonate the pyrazole nitrogen, followed by the addition of an alkylating agent like an alkyl halide. mdpi.com

The Mitsunobu reaction is an alternative and powerful method for the N-alkylation of pyrazoles. mdpi.comresearchgate.net This reaction allows for the coupling of a pyrazole with a primary or secondary alcohol, such as (3,4-dimethoxyphenyl)methanol, in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate). mdpi.comresearchgate.net The Mitsunobu reaction is known for its mild conditions and broad substrate scope. nih.gov

Selective Introduction of the 3,4-Dimethoxybenzyl Substituent

The selective introduction of the 3,4-dimethoxybenzyl group onto the pyrazole nitrogen is a critical step that dictates the final isomeric product. The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers. Control over this regioselectivity is typically governed by steric and electronic factors, as well as reaction conditions.

A common strategy involves the alkylation of a pre-formed pyrazol-5-amine. The regioselectivity of this reaction is influenced by the steric hindrance of substituents already on the pyrazole ring. For instance, a bulky group at the C3 position can direct the incoming benzyl group to the less sterically hindered N1 position. The choice of base and solvent system also plays a crucial role. Conditions such as using potassium carbonate in DMSO have been shown to achieve regioselective N1-alkylation of 3-substituted pyrazoles. acs.org Alternatively, phase-transfer catalysis in the absence of solvent provides another mild and convenient method for exclusive N-alkylation. rsc.org

Another approach is to use 3,4-dimethoxybenzylhydrazine as a starting material and construct the pyrazole ring subsequently. This method circumvents the issue of N-alkylation regioselectivity, as the benzyl group is already attached to the desired nitrogen atom. This precursor can then be reacted with a suitable three-carbon synthon, such as a β-ketonitrile, to form the this compound ring system directly. researchgate.net

MethodKey FeaturesSelectivity Control
N-Alkylation of Pyrazol-5-amine Post-formation functionalizationSteric hindrance at C3, choice of base (e.g., K₂CO₃), solvent (e.g., DMSO). acs.org
Ring Synthesis from Substituted Hydrazine Pre-functionalization of nitrogenThe position of the benzyl group is pre-determined.
Phase-Transfer Catalysis Solvent-free or biphasic systemOften provides exclusive N-alkylation under mild conditions. rsc.org

Advanced Synthetic Innovations and Methodological Developments

Recent advancements in organic synthesis have led to more efficient and environmentally benign methods for preparing pyrazole derivatives. These innovations include one-pot sequences, solvent-free conditions, and novel metal-catalyzed routes.

One-Pot Synthetic Sequences

One-pot syntheses offer significant advantages by reducing the number of work-up and purification steps, saving time, and minimizing waste. For the synthesis of N-aryl-5-aminopyrazoles, an efficient one-pot, telescoped reaction has been developed that starts from anilines and proceeds under aqueous conditions, avoiding the isolation of toxic arylhydrazine intermediates. organic-chemistry.org A similar strategy could be envisioned for the target molecule, starting from 3,4-dimethoxybenzylamine.

Another powerful one-pot approach involves the sequential condensation of active methylene (B1212753) reagents, isothiocyanates, and substituted hydrazines. rsc.org This method has been shown to be highly versatile and regioselective for producing N¹-substituted pyrazole derivatives. rsc.org Furthermore, three-component reactions involving aldehydes, malononitrile, and hydrazines are a well-established one-pot method for generating 5-aminopyrazole scaffolds. researchgate.net

Solvent-Free Reaction Conditions

Solvent-free reactions, often facilitated by microwave irradiation or grinding, represent a key aspect of green chemistry. The N-alkylation of pyrazoles using sodium hydrogen carbonate under solvent-free conditions and microwave irradiation has been reported as a highly effective method, yielding good results without side reactions. acs.org This approach is particularly useful for preparing 1-substituted pyrazoles from secondary halides. acs.org Such a solvent-free condensation/reduction sequence has been successfully used to synthesize N-benzyl-pyrazol-5-amine derivatives.

Metal-Catalyzed Synthetic Routes (e.g., Rh(III)-catalyzed C–H activation/cyclization)

Metal catalysis provides powerful and novel pathways for the construction and functionalization of heterocyclic rings.

Rhodium(III)-Catalyzed Synthesis : A notable development is the Rh(III)-catalyzed three-component reaction of enaminones, aryl hydrazine hydrochlorides, and internal alkynes. rsc.org This process allows for the simultaneous construction of a pyrazole ring and a phenyl ring through the sequential formation of multiple C–N and C–C bonds. rsc.org Another Rh(III)-catalyzed method involves the addition-cyclization of hydrazines with alkynes, which proceeds under mild conditions to afford highly substituted pyrazoles. organic-chemistry.orgacs.org This cascade reaction involves an unexpected C-N bond cleavage and subsequent intramolecular cyclization. organic-chemistry.orgacs.org While these methods are primarily for functionalizing an existing pyrazole, Rh(III)-catalyzed C–H activation/cyclization has been used for the divergent synthesis of pyrazolo[1,5-a]quinazolines from phenyl-1H-pyrazol-5-amine, demonstrating the utility of this catalyst system with aminopyrazole substrates. rsc.org

Palladium- and Copper-Catalyzed Routes : Palladium and copper catalysts are also widely used in pyrazole synthesis. Palladium-catalyzed coupling of aryl triflates with pyrazoles is an effective method for N-arylation. organic-chemistry.org More relevant to the target compound, palladium-catalyzed N-allylic alkylation provides a route to N-alkyl pyrazoles with high atom economy and excellent regioselectivity. acs.org A palladium and copper co-catalyzed intermolecular cyclization of acetonitriles with hydrazones has also been developed for the synthesis of 5-aminopyrazoles. researchgate.net Copper-promoted reactions have been used for the C4-benzylation of 5-aminopyrazoles and for the dimerization of these compounds to form fused heterocyclic systems. mdpi.comnih.govacs.org

Catalyst SystemReaction TypeScope and Advantages
Rh(III) Three-component reaction (enaminone, hydrazine, alkyne)Direct construction of complex, dual-ring N-substituted pyrazoles. rsc.org
Rh(III) Addition-cyclization (hydrazine, alkyne)Forms highly substituted pyrazoles under mild conditions. organic-chemistry.orgacs.org
Palladium N-allylic alkylation (pyrazole, vinylcyclopropane)High atom economy and excellent regioselectivity for N-alkylation. acs.org
Copper C4-benzylation (5-aminopyrazole, 3-indoleacetic acid)Selective functionalization at the C4 position of the pyrazole ring. acs.org
Pd/Cu Intermolecular cyclization (acetonitrile, hydrazone)Efficient synthesis of 5-aminopyrazoles from readily available materials. researchgate.net

Regioselective Synthesis and Isomeric Control in 1,3,4,5-Substituted Pyrazoles

Achieving specific substitution patterns in polysubstituted pyrazoles is a significant synthetic challenge. The most common route to 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines. researchgate.netorganic-chemistry.org The regiochemical outcome of this reaction, which determines the final substitution pattern, depends on which nitrogen atom of the substituted hydrazine attacks the carbonyl carbon versus the nitrile carbon.

The reaction of monosubstituted hydrazines with β-dicarbonyl compounds (or their synthetic equivalents) can yield two regioisomeric pyrazoles. Generally, the reaction is initiated by the nucleophilic attack of the more nucleophilic nitrogen of the hydrazine (the unsubstituted -NH₂) onto the more electrophilic carbonyl carbon. Subsequent cyclization then determines the final structure. The regioselectivity can be influenced by the reaction conditions (e.g., pH) and the nature of the substituents on both reactants. rsc.org For instance, using arylhydrazine hydrochlorides can favor the formation of 1,3-regioisomers, while the corresponding free hydrazine can lead exclusively to the 1,5-regioisomer. rsc.org

Eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) is another powerful method for the construction of fully substituted pyrazoles with high regioselectivity and excellent yields. researchgate.netthieme-connect.com

Stereoselective Synthesis of Pyrazole Amine Architectures

The synthesis of chiral pyrazole derivatives is of great interest, particularly for applications in medicinal chemistry. Asymmetric synthesis of pyrazoles can be achieved by several strategies.

One approach involves using a chiral auxiliary. For example, tert-butanesulfinamide has been employed as a chiral auxiliary to synthesize novel pyrazole derivatives where a chiral center is directly bonded to a pyrazole nitrogen. mdpi.com The synthesis involves the stereoselective addition of an organolithium reagent to a chiral sulfinylimine, followed by further transformations to construct the pyrazole ring. mdpi.com

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyrazole derivatives. Chiral primary amines derived from cinchona alkaloids, in combination with a Brønsted acid, have been shown to catalyze the enantioselective 1,4-Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, yielding chiral pyrazole derivatives in high yields and enantioselectivities.

Another strategy is to start with a chiral precursor. Chiral tosylhydrazones can react with terminal alkynes in a cascade reaction involving 1,3-dipolar cycloaddition and a rsc.orgmdpi.com-sigmatropic rearrangement to yield chiral pyrazoles with a stereogenic group attached to the nitrogen atom. This method has been applied to synthesize a variety of structurally diverse chiral pyrazoles.

Chemical Reactivity and Derivatization of the 1h Pyrazol 5 Amine Core

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole ring is a π-excessive system, making it susceptible to attack by electrophiles. The presence of the electron-donating amino group at the C-5 position, along with the N-1 benzyl (B1604629) substituent, further activates the ring towards electrophilic substitution. The regioselectivity of these reactions is predominantly directed to the C-4 position, which possesses the highest electron density.

Halogenation Studies at the C-4 Position

The C-4 position of the 1H-pyrazol-5-amine core is highly activated and represents the primary site for electrophilic attack. researchgate.netnih.gov Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at this position has been successfully achieved using N-halosuccinimides (NXS) as safe and affordable halogenating agents. beilstein-archives.org These reactions typically proceed under metal-free conditions at room temperature, offering an efficient route to novel 4-halogenated pyrazole derivatives. beilstein-archives.org

The reactions are generally performed in a solvent such as dimethyl sulfoxide (B87167) (DMSO), which can act as both a solvent and a catalyst. beilstein-archives.org A variety of N-arylsulfonyl-3-aryl-5-aminopyrazoles have been successfully halogenated with N-bromosuccinimide (NBS), N-iodosuccinimide (NIS), and N-chlorosuccinimide (NCS), affording the corresponding 4-bromo, 4-iodo, and 4-chloro derivatives in moderate to excellent yields. beilstein-archives.org The compatibility of this method with substrates bearing ester groups on the pyrazole nitrogen has also been demonstrated. beilstein-archives.org

Halogenating AgentGeneral ProductTypical Yield RangeReference
N-Bromosuccinimide (NBS)4-Bromo-1H-pyrazol-5-amineModerate to Excellent beilstein-archives.org
N-Iodosuccinimide (NIS)4-Iodo-1H-pyrazol-5-amineModerate to Excellent beilstein-archives.org
N-Chlorosuccinimide (NCS)4-Chloro-1H-pyrazol-5-amineModerate to Good beilstein-archives.org

This table summarizes the general outcomes of halogenation reactions on the 1H-pyrazol-5-amine core.

Nitration and Sulfonation Reactivity

While specific studies on the nitration and sulfonation of 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine are not extensively detailed in the provided context, the general reactivity of the pyrazole ring suggests that these electrophilic substitutions are feasible. The C-4 position is the anticipated site of reaction due to the strong activating effect of the C-5 amino group.

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group (-NO₂) at the C-4 position. Similarly, sulfonation using fuming sulfuric acid or a related sulfonating agent would likely lead to the corresponding 4-sulfonic acid derivative. The reaction conditions would require careful optimization to avoid potential side reactions, such as oxidation of the electron-rich dimethoxybenzyl group or undesired reactions involving the amino function.

Reactions Involving the C-5 Amino Group

The amino group at the C-5 position of the pyrazole ring is a key functional handle for derivatization, acting as a strong nucleophile. This allows for a wide array of modifications, including acylation, sulfonylation, and the formation of imines, ureas, and thioureas. nih.gov

Acylation and Sulfonylation Reactions

The nucleophilic C-5 amino group readily reacts with various acylating and sulfonylating agents. These reactions are among the most common methods for the functionalization of 5-aminopyrazoles. nih.gov

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base yields the corresponding N-(pyrazol-5-yl)amides.

Sulfonylation: Treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) typically in a basic medium results in the formation of stable sulfonamide derivatives.

These transformations are valuable for introducing a wide variety of substituents, thereby modulating the chemical and physical properties of the parent molecule.

Formation of Imine and Amine Derivatives (e.g., N-(5-pyrazolyl)imine formation)

The C-5 amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. For instance, the reaction of a 1H-pyrazol-5-amine with an aldehyde like p-methoxybenzaldehyde can produce an N-(5-pyrazolyl)imine. mdpi.comresearchgate.net This reaction often proceeds under solvent-free conditions and the resulting imine can be a key intermediate for further synthesis. mdpi.comresearchgate.net

These imine intermediates can be subsequently reduced to form stable secondary amine derivatives. mdpi.comresearchgate.net An efficient one-pot, two-step synthesis involves the in situ formation of the imine followed by reduction, for example with sodium borohydride, to yield the corresponding N-alkylated or N-benzylated pyrazol-5-amine. mdpi.comresearchgate.net This method avoids the need to isolate the often-unstable imine intermediate. mdpi.comresearchgate.net

ReactantIntermediateFinal ProductTransformationReference
Aldehyde/KetoneN-(5-pyrazolyl)imineN-substituted-1H-pyrazol-5-amineCondensation followed by Reduction mdpi.com, researchgate.net
4,5-Dichloro-1,2,3-dithiazolium chlorideN-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amineN/ACondensation acs.org

This table outlines pathways for the formation of imine and amine derivatives from the 1H-pyrazol-5-amine core.

Urea (B33335) and Thiourea (B124793) Derivatives Formation

The nucleophilic amino group is also adept at reacting with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These derivatives are of significant interest in medicinal chemistry. nih.gov

Urea Formation: The reaction of 1H-pyrazol-5-amines with various isocyanates provides a direct route to 1-substituted-3-(pyrazol-5-yl)ureas. nih.gov Alternatively, a one-pot reaction with phosgene (B1210022) followed by the addition of a primary or secondary amine can also yield pyrazolyl-ureas. nih.gov

Thiourea Formation: Similarly, treatment of the aminopyrazole with an isothiocyanate, such as phenylisothiocyanate, results in the formation of the corresponding N-(pyrazol-5-yl)thiourea derivative. jcsp.org.pkacs.org

These reactions are typically high-yielding and demonstrate the versatility of the C-5 amino group in constructing more complex molecular architectures.

Transformations of the Dimethoxybenzyl Moiety

The 3,4-dimethoxybenzyl (DMB) group, often used as a protecting group in organic synthesis, possesses its own characteristic reactivity. clockss.orgsciopen.com Transformations can target the benzylic position, the aromatic ring, or the methoxy (B1213986) groups.

The benzylic position of the 3,4-dimethoxybenzyl group is susceptible to oxidation. While the benzyl group itself is generally robust, the electron-donating nature of the two methoxy groups makes the benzylic C-H bond more reactive towards certain oxidizing agents. For instance, model studies on 3,4-dimethoxybenzyl alcohol (veratryl alcohol) show that it can be selectively oxidized to 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). nih.govresearchgate.net This transformation is often catalyzed by enzymes like lignin (B12514952) peroxidase or by chemical reagents. nih.govresearchgate.netnih.gov

Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are commonly used for the oxidative cleavage of DMB ethers, a reaction that proceeds via a charge-transfer complex to form 3,4-dimethoxybenzaldehyde and the deprotected amine. chem-station.comresearchgate.net Phenyliodine(III) bis(trifluoroacetate) (PIFA) has also been shown to effectively cleave DMB groups from nitrogen atoms, yielding the deprotected compound and 3,4-dimethoxybenzaldehyde. clockss.org Under harsher conditions, complete degradation of the benzyl group or oxidation of the electron-rich aromatic ring can occur.

Table 1: Representative Oxidation Reactions of the 3,4-Dimethoxybenzyl Moiety

ReagentSubstrate TypeProduct(s)Notes
Lignin Peroxidase/H₂O₂3,4-Dimethoxybenzyl alcohol3,4-DimethoxybenzaldehydeEnzymatic oxidation. nih.govresearchgate.net
DDQ3,4-Dimethoxybenzyl ether/amineCorresponding alcohol/amine + 3,4-DimethoxybenzaldehydeCommon deprotection strategy. chem-station.comresearchgate.net
PIFAN-(3,4-Dimethoxybenzyl) amideDeprotected amide + 3,4-DimethoxybenzaldehydeEffective for cleaving N-DMB groups. clockss.org

The dimethoxybenzyl group is generally stable to many reducing agents. However, it can be removed under hydrogenolysis conditions. This reaction involves the cleavage of the benzylic carbon-nitrogen bond (C-N) using a hydrogen source and a metal catalyst, typically palladium on carbon (Pd/C). This process, known as debenzylation, would result in the formation of 1H-pyrazol-5-amine and 3,4-dimethylbenzene. The efficiency of this cleavage can be influenced by the catalyst, solvent, and other functional groups present in the molecule. Unlike oxidative cleavage, hydrogenolysis removes the entire benzyl substituent.

The methoxy groups on the benzyl ring can be cleaved to form the corresponding dihydroxybenzyl (catechol) derivative. This ether cleavage is typically achieved using strong Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), or strong protic acids. google.com Regioselective demethylation is also possible. Due to the electronic effects, the methoxy group at the para-position (C4) is often more susceptible to cleavage than the meta-position (C3). google.com This allows for the selective synthesis of the 4-hydroxy-3-methoxybenzyl derivative under carefully controlled conditions. For example, using an excess of a Lewis acid like aluminum halide can achieve regioselective demethylation of the p-methoxy group in 3,4-dimethoxybenzoic esters. google.com

Annulation and Ring-Forming Reactions Utilizing the Pyrazole Amine Scaffold

The 5-aminopyrazole core is a versatile building block for the synthesis of fused heterocyclic systems. beilstein-journals.orgnih.gov The presence of a nucleophilic exocyclic amino group and an adjacent endocyclic nitrogen atom allows for condensation reactions with various bifunctional electrophiles to construct new rings.

The 5-aminopyrazole moiety is a common precursor for the synthesis of various fused pyrazoloazines, which are structural analogs of purines and often exhibit significant biological activity. beilstein-journals.orgias.ac.in

Pyrazolo[3,4-b]pyridines: This ring system is typically synthesized by reacting 5-aminopyrazoles with 1,3-dielectrophilic compounds such as β-diketones, α,β-unsaturated ketones, or alkynyl aldehydes. beilstein-journals.orgnih.gov For example, the reaction with α,β-unsaturated ketones proceeds through a sequence of Michael addition, cyclization, dehydration, and aromatization to yield the final fused product. nih.gov Similarly, a cascade 6-endo-dig cyclization reaction with alkynyl aldehydes provides a route to functionalized pyrazolo[3,4-b]pyridines. nih.gov

Pyrazolo[1,5-a]pyrimidines: The synthesis of this isomeric system involves the reaction of 5-aminopyrazoles with similar 1,3-dielectrophiles. However, the regioselectivity of the cyclization is key. In the formation of pyrazolo[1,5-a]pyrimidines, the initial reaction occurs at the endocyclic N1 (or N2) followed by cyclization involving the exocyclic amino group. researchgate.net In contrast, pyrazolo[3,4-b]pyridine formation involves initial reaction at the exocyclic amino group or the C4 position. beilstein-journals.org The choice of reactants and reaction conditions, such as the use of microwave assistance or specific catalysts, can control the regiochemical outcome. researchgate.netnih.gov

Pyrazoloquinazolines: The synthesis of pyrazoloquinazolines can be achieved by reacting 5-aminopyrazoles with suitable precursors that build the quinazoline (B50416) ring. One approach involves the reaction with 2-halobenzaldehydes or related compounds. For instance, the synthesis of pyrazolo[3,4-b]quinolines has been achieved through reactions of 5-aminopyrazoles with o-halogeno benzaldehydes. mdpi.com A related strategy for pyrazolo[1,5-a]quinazolines can involve multicomponent reactions with appropriate starting materials. eurekaselect.com

Table 2: Examples of Annulation Reactions for the Synthesis of Fused Pyrazoloazines

Fused SystemReactant(s)ConditionsNotes
Pyrazolo[3,4-b]pyridine5-Aminopyrazole + α,β-Unsaturated KetoneIonic Liquid, 90 °CProceeds via Michael addition and cyclization. nih.govmdpi.com
Pyrazolo[3,4-b]pyridine5-Aminopyrazole + Alkynyl AldehydeAg(CF₃CO₂), TfOH, 100 °CCascade 6-endo-dig cyclization. nih.gov
Pyrazolo[1,5-a]pyrimidine5-Aminopyrazole + β-Dicarbonyl CompoundAcid or Base CatalysisA common and versatile method for pyrimidine (B1678525) ring formation. nih.govnih.gov
Pyrazolo[1,5-a]pyrimidine5-Aminopyrazole + EnaminoneAqueous Ethanol, Ambient Temp.Efficient protocol for specific substitution patterns. researchgate.net
Pyrazolo[3,4-b]quinoline5-Aminopyrazole + o-HalogenobenzaldehydePalladium CatalysisBuilds the quinoline (B57606) ring fused to the pyrazole. mdpi.com

Spectroscopic Characterization and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

NMR spectroscopy is the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms in 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine. Through one- and two-dimensional experiments, a complete map of the proton and carbon environments can be generated.

The ¹H NMR spectrum provides detailed information about the different types of protons and their immediate electronic environment. The predicted chemical shifts (δ) in parts per million (ppm) are based on data from analogous pyrazole (B372694) and dimethoxybenzyl compounds. mdpi.comresearchgate.net

The key proton signals for this compound are expected as follows:

Pyrazole Ring Protons: The pyrazole ring features two distinct protons. The proton at the C4 position is anticipated to appear as a doublet around δ 5.4-5.6 ppm, while the proton at the C3 position would likely resonate further downfield as a doublet around δ 7.2-7.4 ppm.

Amine Protons (-NH₂): The two protons of the primary amine group at the C5 position are expected to produce a broad singlet. Its chemical shift is highly variable depending on solvent and concentration but typically appears in the range of δ 3.5-5.0 ppm.

Benzyl (B1604629) Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene bridge connecting the pyrazole ring to the benzyl group would give rise to a sharp singlet, expected around δ 5.0-5.2 ppm.

Dimethoxybenzyl Group Protons: The aromatic protons of the 3,4-dimethoxybenzyl ring will present a characteristic splitting pattern. A singlet is expected for the proton at the 2-position, a doublet for the proton at the 6-position, and another doublet for the proton at the 5-position, all resonating within the aromatic region of δ 6.8-7.0 ppm.

Methoxy (B1213986) Protons (-OCH₃): Two distinct singlets are predicted for the six protons of the two methoxy groups, likely appearing around δ 3.80 and δ 3.85 ppm. mdpi.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Pyrazole H-3 7.2 - 7.4 d
Pyrazole H-4 5.4 - 5.6 d
-NH₂ (amine) 3.5 - 5.0 br s
-CH₂- (benzyl) 5.0 - 5.2 s
Aromatic H (benzyl ring) 6.8 - 7.0 m
-OCH₃ (methoxy) ~3.85 s
-OCH₃ (methoxy) ~3.80 s

d = doublet, s = singlet, br s = broad singlet, m = multiplet. Values are estimated based on analogous structures.

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom in the molecule, providing a definitive map of the carbon skeleton. Analysis of related structures, including those with pyrazole and 3,4-dimethoxyphenyl moieties, allows for a reliable prediction of the chemical shifts. mdpi.comresearchgate.netrsc.orgresearchgate.net

The expected signals are:

Pyrazole Ring Carbons: The C5 carbon, bearing the amine group, is expected to be the most downfield of the ring carbons, around δ 148-150 ppm. The C3 carbon should appear around δ 138-140 ppm, while the C4 carbon is predicted to be the most upfield, around δ 85-87 ppm. researchgate.net

Benzyl Methylene Carbon (-CH₂-): The carbon of the benzylic methylene group is anticipated to resonate in the range of δ 50-55 ppm.

Dimethoxybenzyl Group Carbons: The two aromatic carbons attached to the oxygen atoms (C3' and C4') are expected downfield around δ 148-150 ppm. The other aromatic carbons (C1', C2', C5', C6') will appear in the typical aromatic region of δ 110-130 ppm.

Methoxy Carbons (-OCH₃): The two methoxy group carbons are expected to produce sharp signals around δ 55-56 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Pyrazole C-3 138 - 140
Pyrazole C-4 85 - 87
Pyrazole C-5 148 - 150
-CH₂- (benzyl) 50 - 55
Aromatic C-1' ~128
Aromatic C-2' ~112
Aromatic C-3' ~149
Aromatic C-4' ~150
Aromatic C-5' ~113
Aromatic C-6' ~121
-OCH₃ (methoxy) 55 - 56

Values are estimated based on analogous structures.

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

HMQC/HSQC: A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the predicted signals in the ¹H and ¹³C NMR spectra, for instance, confirming the attachment of the pyrazole H-3 proton to the C-3 carbon.

HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (two- and three-bond) couplings between protons and carbons. Key expected correlations would include the signal from the benzyl -CH₂- protons to the pyrazole ring carbons (C5 and N1) and to the aromatic carbons of the benzyl ring (C1', C2', C6'). This data is instrumental in confirming the N1-substitution on the pyrazole ring.

NOE: Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space information, helping to determine the molecule's preferred conformation. For example, NOE correlations would be expected between the benzyl -CH₂- protons and the protons on both the pyrazole ring (H-5) and the dimethoxybenzyl ring (H-2' and H-6'), confirming their spatial proximity.

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy techniques, including FTIR and FT-Raman, are used to identify the functional groups present in the molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum is expected to show distinct absorption bands corresponding to the various functional groups within this compound. The predicted vibrational frequencies are based on data from pyrazole amines and compounds containing the dimethoxybenzene moiety. mdpi.comnih.gov

Table 3: Predicted FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretching Primary Amine (-NH₂) 3200 - 3400 (two bands)
C-H Stretching (Aromatic) Benzene (B151609) & Pyrazole Rings 3000 - 3100
C-H Stretching (Aliphatic) -CH₂- and -OCH₃ 2850 - 3000
C=N Stretching Pyrazole Ring ~1610
C=C Stretching Aromatic Rings 1500 - 1580
C-O-C Asymmetric Stretching Methoxy Groups 1240 - 1260

FT-Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. thermofisher.com For this compound, the FT-Raman spectrum would be particularly useful for characterizing the aromatic ring systems.

Key expected features in the FT-Raman spectrum include:

Aromatic Ring Vibrations: Strong signals corresponding to the ring breathing modes of both the pyrazole and the 3,4-dimethoxybenzene rings are expected, typically in the 1000-1600 cm⁻¹ region.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would also be visible in the 2800-3100 cm⁻¹ range.

Methoxy Group Vibrations: Vibrations associated with the C-O-C bonds of the methoxy groups would also be Raman active.

Analysis of analogous compounds like 3,4-dimethoxybenzonitrile (B145638) shows characteristic Raman bands for the dimethoxy-substituted ring, which would be expected in the spectrum of the title compound. nih.gov

Table 4: Predicted FT-Raman Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C-H Stretching (Aromatic) Benzene & Pyrazole Rings 3000 - 3100
C-H Stretching (Aliphatic) -CH₂- and -OCH₃ 2850 - 3000
Aromatic Ring Breathing Pyrazole & Benzene Rings 1500 - 1600 (strong)
C-O-C Stretching Methoxy Groups 1020 - 1260

Values are estimated based on general principles and data from analogous structures.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. For this compound, mass spectrometry would confirm its molecular weight and provide clues about its substructures through characteristic fragmentation.

A key fragmentation would be the cleavage of the bond between the pyrazole ring and the dimethoxybenzyl group, leading to the formation of a stable 3,4-dimethoxybenzyl cation. This fragment is often observed in molecules containing this moiety. Other potential fragmentations could involve losses of methoxy groups or rearrangements within the pyrazole ring structure.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

Fragment Ionm/z (Predicted)Description
[C12H15N3O2]+233.12Molecular Ion [M]+
[C9H11O2]+151.073,4-dimethoxybenzyl cation
[C3H4N3]+82.04Pyrazole amine fragment

Note: The m/z values are predicted and would need experimental verification.

X-ray Crystallography for Solid-State Molecular Geometry

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Intermolecular hydrogen bonding is also a common feature in the crystal structures of amino-substituted pyrazoles, often linking molecules into chains or more complex networks. nih.gov In the case of this compound, the amino group would be expected to participate in hydrogen bonding with acceptor atoms on neighboring molecules.

Table 2: Typical Crystallographic Parameters for Substituted Pyrazole Rings

ParameterTypical Value Range
C-C bond length (in ring)1.37 - 1.42 Å
C-N bond length (in ring)1.32 - 1.38 Å
N-N bond length (in ring)1.34 - 1.36 Å
Ring PlanarityGenerally planar

Note: These are generalized values from related structures and may vary for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation promotes electrons from a ground electronic state to a higher energy excited state.

For aromatic and heterocyclic compounds like this compound, the primary electronic transitions observed are π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The presence of the aromatic dimethoxybenzyl group and the pyrazole ring, both containing π systems, will give rise to characteristic absorption bands.

Studies on similar pyrazole derivatives have shown that these compounds exhibit strong absorption in the UV region. For example, the UV-Vis spectrum of 5-amino-1-(4-bromophenyl)-3-phenyl-1-H-pyrazole has been studied, and the electronic properties, such as HOMO and LUMO energies, were investigated using theoretical methods. nih.gov The absorption maxima are influenced by the substituents on the pyrazole and phenyl rings. The dimethoxy and amine groups in this compound are expected to act as auxochromes, causing a bathochromic (red) shift of the absorption bands compared to unsubstituted pyrazole.

Table 3: Expected UV-Vis Absorption Data for this compound

Transition TypeExpected Wavelength Range (nm)Chromophore
π → π*200 - 400Pyrazole ring and dimethoxybenzyl group

Note: The specific absorption maxima (λmax) would need to be determined experimentally.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. researchgate.netuclouvain.be It is frequently employed to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. acu.edu.in

The initial step in computational analysis involves geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For pyrazole (B372694) derivatives, this is typically performed using DFT methods such as the B3LYP hybrid functional combined with a basis set like 6-311++G(d,p). acu.edu.inresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Pyrazole Amine (DFT/B3LYP) Note: This table provides example data based on typical findings for similar structures, as specific published data for the title compound is not available.

ParameterValue
C-N (pyrazole ring) Bond Length~1.35 Å
N-N (pyrazole ring) Bond Length~1.37 Å
C-C (pyrazole ring) Bond Length~1.39 Å
C-NH2 Bond Length~1.38 Å
Dihedral Angle (Benzyl-Pyrazole)~40-75°

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and electronic properties. nih.gov

A small energy gap indicates that a molecule is more polarizable and has higher chemical reactivity, suggesting it can be easily excited. nih.govresearchgate.net In 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the amino group, which are the likely sites for electrophilic attack. The LUMO would likely be distributed over the pyrazole and benzyl (B1604629) rings. The energy gap helps to quantify the intramolecular charge transfer (ICT) that occurs upon electronic excitation. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrazole Amine Note: This table provides example data based on typical findings for similar structures, as specific published data for the title compound is not available.

ParameterEnergy (eV)
HOMO Energy-5.90
LUMO Energy-2.50
Energy Gap (ΔE)3.40

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method provides detailed insights into intramolecular interactions, such as hyperconjugation, which are crucial for molecular stability. wisc.edu

Table 3: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Analysis Note: This table provides example data based on typical findings for similar structures, as specific published data for the title compound is not available.

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP(1) N (amine)π* (C-C) pyrazole25.5
π (C-C) benzylπ* (C-C) pyrazole15.2
LP(2) O (methoxy)σ* (C-C) benzyl5.8

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). Green represents areas of neutral potential. bhu.ac.inresearchgate.net

For this compound, the MEP map would show negative potential (red/yellow) concentrated around the nitrogen atoms of the pyrazole ring, the nitrogen of the amine group, and the oxygen atoms of the methoxy (B1213986) groups due to their lone pairs of electrons. researchgate.net These are the most likely sites for protonation and interaction with electrophiles. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), making them susceptible to interaction with nucleophiles. acu.edu.in

Tautomeric Equilibria and Isomerism Studies of Pyrazole Amines

Aminopyrazoles can exist in different tautomeric forms, primarily through prototropic tautomerism. nih.gov This involves the migration of a proton. For 5-aminopyrazoles, two main types of tautomerism are relevant:

Amino-imino tautomerism: The 5-amino-1H-pyrazole can exist in equilibrium with its 1H-pyrazol-5(4H)-imine tautomer.

Annular tautomerism: In N-unsubstituted pyrazoles, the proton on the ring nitrogen can migrate between the two nitrogen atoms.

Computational studies, often supported by spectroscopic methods like NMR, are used to determine the relative stability of these tautomers. researchgate.netresearchgate.net Calculations predict the energies of the different forms, with the tautomer having the lowest Gibbs free energy being the most stable and therefore the most abundant at equilibrium. researchgate.net For many 3(5)-aminopyrazoles, the amino form is generally found to be more stable than the imino form. nih.gov The nature of substituents and the solvent environment can significantly influence the position of the tautomeric equilibrium. mdpi.com

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions by mapping the entire reaction pathway, including transition states and intermediates. purkh.com The synthesis of 5-aminopyrazoles often proceeds via the cyclocondensation reaction of a hydrazine (B178648) derivative with a β-ketonitrile or an α,β-unsaturated nitrile. mdpi.com

For the synthesis of this compound, a likely pathway involves the reaction of (3,4-dimethoxybenzyl)hydrazine (B93285) with a suitable three-carbon precursor containing a nitrile group. DFT calculations can be used to model this process. By calculating the activation energies for each step (e.g., nucleophilic attack, cyclization, dehydration, and tautomerization), the rate-determining step and the most favorable reaction pathway can be identified. researchgate.net This theoretical understanding helps in optimizing reaction conditions to improve yields and regioselectivity. nih.gov

Quantum Chemical Descriptors and Local Reactivity Properties (e.g., Fukui functions)

Computational chemistry provides a powerful lens for examining the electronic structure and reactivity of molecules. For "this compound," quantum chemical descriptors derived from methods like Density Functional Theory (DFT) offer a quantitative framework to predict its chemical behavior. These descriptors help in identifying the most probable sites for electrophilic, nucleophilic, and radical attacks, thereby guiding synthetic strategies and explaining reaction outcomes.

Key quantum chemical descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability and reactivity. A smaller energy gap generally implies higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), are derived from the HOMO and LUMO energies. These parameters provide a general overview of the molecule's reactivity.

While global descriptors give a picture of the molecule as a whole, local reactivity is described by functions such as the Fukui function, f(r). The Fukui function is a critical tool for identifying specific atomic sites within a molecule that are most susceptible to attack. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

The condensed Fukui functions are calculated for each atomic site (k) and are categorized for three types of reactions:

Nucleophilic attack (fk+): Indicates the propensity of an atom to accept an electron. A higher value suggests a more favorable site for a nucleophile to attack.

Electrophilic attack (fk-): Indicates the propensity of an atom to donate an electron. A higher value points to a site that is more susceptible to attack by an electrophile.

Radical attack (fk0): Predicts the reactivity of a site towards a radical species.

For pyrazole derivatives, DFT calculations have been employed to determine these reactivity indices. researchgate.net Studies on similar substituted pyrazoles indicate that the nitrogen atoms of the pyrazole ring and specific carbon atoms on both the pyrazole and the attached aromatic rings are often the most reactive sites. researchgate.netresearchgate.net The precise reactivity pattern is highly dependent on the nature and position of the substituents.

Illustrative Data for a Substituted Pyrazole System

Since specific computational studies on "this compound" are not available in the cited literature, the following table presents hypothetical condensed Fukui function values for a representative substituted pyrazole amine. This data illustrates how local reactivity descriptors pinpoint reactive centers within the molecule. The calculations are typically performed using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). pnrjournal.com

Atom (Site)fk+ (for nucleophilic attack)fk- (for electrophilic attack)fk0 (for radical attack)
N1 (Pyrazole)0.0850.1200.103
N2 (Pyrazole)0.1500.0950.123
C3 (Pyrazole)0.0500.1100.080
C4 (Pyrazole)0.1100.1300.120
C5 (Amine)0.0900.1800.135
N (Amine)0.2500.0500.150

Note: The data presented in this table is illustrative for a generic substituted pyrazole amine and is not the result of a specific calculation for "this compound."

From this illustrative data, one could infer that the amine nitrogen (N) is the most likely site for nucleophilic attack, while the C5 carbon of the pyrazole ring is the most probable site for electrophilic attack. Such theoretical predictions are invaluable for understanding and predicting the chemical behavior of complex organic molecules.

Mechanistic Insights into Biological Activities and Structure Activity Relationships

General Mechanisms of Action of Pyrazole (B372694) Amines in Biological Contexts

Aminopyrazoles represent a versatile and highly valuable framework in the field of drug discovery. mdpi.com The functionalization of the pyrazole nucleus with amino substituents at different positions has yielded compounds with a wide array of pharmacological activities. mdpi.com

The pyrazole scaffold is a key feature in many clinically used drugs, including anti-inflammatory agents, anticancer drugs, and antidepressants. mdpi.com Pyrazole derivatives exert their effects by interacting with a variety of specific biological targets. nih.govnih.gov The pyrazole ring and its substituents can form several types of non-covalent interactions, such as hydrogen bonds and π-π interactions, with biological macromolecules. researchgate.netbohrium.com

Many pyrazole-based compounds function as enzyme inhibitors. drugbank.com For example, they have been shown to inhibit protein kinases, cyclooxygenase (COX), and phosphodiesterase 5 (PDE5). mdpi.comnih.govresearchgate.net The pyrazole core can fit into the active sites of these enzymes, with its substituents forming key interactions that enhance binding affinity and selectivity. nih.gov In the case of the FXa inhibitor apixaban, the pyrazolo-piperidone core is critical, allowing the carbonyl group of the piperidone to form hydrogen bonds with Gly216 and structural water molecules at the target site. nih.gov Similarly, the 5-aminopyrazole moiety is found in compounds designed as kinase inhibitors, where the amino group can act as a crucial hydrogen bond donor or acceptor. mdpi.com

Besides enzymes, pyrazole amines also interact with various receptors. For instance, certain pyrazole derivatives have shown high binding affinities for adenosine (B11128) receptors (A1 and A2A) and have been associated with the activation of opioid receptors. ontosight.ainih.gov The nature and position of substituents on the pyrazole ring are critical for determining the selectivity and potency of these interactions. ontosight.ai

By engaging with specific molecular targets, pyrazole amines can modulate a wide range of cellular processes and biochemical pathways. Their interaction with protein kinases, for instance, can interfere with signal transduction pathways that are often dysregulated in diseases like cancer. nih.gov The inhibition of enzymes such as COX-2 by pyrazole derivatives leads to a reduction in the production of prostaglandins, which are key mediators of inflammation and pain. nih.govresearchgate.net

Furthermore, pyrazole analogs have been shown to modulate pathways associated with oxidative stress and inflammation. nih.gov Some derivatives can influence the MEK-dependent signaling pathway, which is significant in cell proliferation. frontiersin.org The interaction of pyrazole compounds with biopolymers is facilitated by their structural similarity to nucleotides, allowing them to interfere with fundamental cellular processes. nih.gov This modulation of key biochemical pathways underpins the diverse therapeutic effects observed for this class of compounds, including anti-inflammatory, anticancer, and antinociceptive activities. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of 1-(3,4-Dimethoxybenzyl)-1H-pyrazol-5-amine Analogs

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For pyrazole derivatives, SAR studies have revealed the critical roles of various structural components in determining their potency and selectivity. nih.gov

The substituents on the pyrazole ring significantly impact the compound's chemical and biological properties. nih.gov The benzyl (B1604629) group at the N1 position and the dimethoxy groups on this ring are key determinants of the biological activity of this compound. The benzyl moiety can engage in hydrophobic interactions within the binding pockets of target proteins. frontiersin.org

The electronic properties of substituents on attached aryl rings are also crucial. The methoxy (B1213986) group is an electron-donating group, and its presence can confer additional hydrogen bonding capabilities and influence interaction with active sites. nih.gov However, the influence of such groups can be target-dependent. For example, a study by Chimenti et al. (2006) showed that the presence of a dimethoxyphenyl group on the pyrazole ring resulted in lower monoamine oxidase (MAO) inhibition potency compared to a hydroxyphenyl substituent, suggesting that the electronic and hydrogen-bonding properties of the substituent are finely tuned to the specific target. nih.gov

Table 1: Influence of Phenyl Ring Substituents on MAO Inhibition Potency of Pyrazole Derivatives. nih.gov
CompoundSubstituent on Phenyl RingMAO Inhibition (IC₅₀)
Compound 51Dimethoxyphenyl1.0 x 10⁻⁷ M
Compound 52Hydroxyphenyl8.8 x 10⁻⁹ M

The substitution pattern on the pyrazole ring itself is a cornerstone of its interaction with biological targets. ontosight.ai The pyrazole ring can serve as an aryl bioisostere, which can improve properties like lipophilicity and solubility, and it facilitates the optimal positioning of the molecule within a receptor binding pocket. nih.gov The position of the amino group is particularly important; 5-aminopyrazoles are frequently used as versatile intermediates for kinase inhibitors and other anticancer and anti-inflammatory agents. mdpi.comresearchgate.net

The type of substituent on the pyrazole core dictates the nature of the interaction. Electron-withdrawing groups, such as nitro and bromo groups, have been shown to enhance antinociceptive efficacy. nih.gov Conversely, the introduction of bulky hydrophobic groups can sometimes reduce biological effects. nih.gov For kinase inhibition, substitutions at specific positions on the pyrazole ring can be critical for achieving selectivity. For instance, an ortho substitution at position 3 of the pyrazole ring was found to be important for selectivity of a JAK1 inhibitor over the related JAK2 kinase. nih.gov The C-3 methylamino pyrazole part of some drug structures is vital, allowing for specific hydrogen bond and π–π interactions that greatly enhance affinity to the target. nih.gov

Table 2: Effect of Pyrazole Ring Substituents on Biological Activity.
Substituent TypePositionObserved EffectReference
MethylaminoC-3Enhances affinity for target via H-bonds and π–π interactions. nih.gov
TrifluoromethylC-3Fits into a small lipophilic pocket, providing favorable binding interaction. nih.gov
Ortho-substitutionC-3Important for selectivity (e.g., JAK1 over JAK2). nih.gov
Electron-withdrawing groups (e.g., nitro, bromo)-Can elevate antinociceptive and anti-inflammatory efficacy. nih.gov
Bulky hydrophobic groups-Can reduce certain biological effects (e.g., antidepressant). nih.gov

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Pyrazole-derived molecules are recognized for their unique structural properties that enable interaction with various biomacromolecules. researchgate.netbohrium.com The conformation of these molecules can be influenced by the substituents on the pyrazole and any attached rings. sunway.edu.my

The incorporation of aminopyrazole moieties can influence the conformational changes of a larger molecule, inducing the formation of distinct secondary structures. researchgate.netbohrium.com Intramolecular hydrogen bonding can play a significant role in stabilizing a particular conformation, making it the preferred "bioactive" conformation for receptor binding. acs.org For example, in certain 4-hetarylaminopyrazoles, an intramolecular hydrogen bond between the amino group and a nitrogen atom on the adjacent heterocyclic ring leads to a flattened, coplanar orientation of the two rings. acs.org Computational methods, such as geometry-optimization calculations, are often used alongside experimental techniques like X-ray crystallography to determine the most stable and likely bioactive conformations of pyrazole derivatives. sunway.edu.my The relative orientation of the benzyl ring and the pyrazole ring in this compound would be a key factor in its interaction with a target binding site.

In Silico Approaches to Ligand Design and Target Binding

Computational methods are indispensable tools in modern drug discovery, offering insights into how ligands like pyrazole amines interact with biological targets. These approaches, including molecular docking, pharmacophore modeling, and Quantitative Structure-Activity Relationship (QSAR) studies, help predict the biological activity and guide the design of more potent and selective molecules.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method provides critical information on the binding mode, affinity, and the specific molecular interactions that stabilize the ligand-protein complex. For pyrazole derivatives, docking studies have been instrumental in elucidating their inhibitory mechanisms against various protein targets, particularly kinases and other enzymes. researchgate.net

Studies on various pyrazole analogs have demonstrated their potential to fit into the active sites of key enzymes implicated in disease. For instance, docking simulations of pyrazole derivatives against receptor tyrosine kinases and serine/threonine protein kinases have revealed that these compounds can occupy deep binding pockets. researchgate.netnih.gov The interactions are often characterized by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Key interactions frequently observed for pyrazole-based inhibitors include:

Hydrogen Bonding: The nitrogen atoms of the pyrazole ring and the exocyclic amine group are common hydrogen bond donors and acceptors, often interacting with residues in the hinge region of kinase active sites. nih.gov

Hydrophobic and π-π Stacking: The aromatic rings, such as the benzyl group in this compound, typically engage in hydrophobic and π-π stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov

The binding energy, a calculated value representing the strength of the interaction, is a key output of docking simulations. Lower binding energies suggest a more stable and favorable interaction. Docking studies on a variety of pyrazole derivatives have shown promising binding energies against several therapeutic targets. researchgate.net

Table 1: Examples of Molecular Docking Results for Various Pyrazole Derivatives

Compound Class Target Protein PDB ID Binding Energy (kcal/mol) Key Interacting Residues Reference
Ferrocenyl-substituted pyrazole Bacterial DNA Gyrase 6QX2 -9.6 Alanine (588) nih.gov
Pyrazole-thiadiazole derivative VEGFR-2 2QU5 -10.09 (kJ/mol) Not specified researchgate.netnih.gov
Pyrazole-thiadiazole derivative Aurora A 2W1G -8.57 (kJ/mol) Not specified researchgate.netnih.gov
Pyrazole-carboxamide derivative CDK2 2VTO -10.35 (kJ/mol) Not specified researchgate.netnih.gov
Pyrazole-fused benzimidazole Pancreatic Lipase Not specified -9.5 GLU253, ILE78, ASP79, PHE258 europeanreview.org

Note: Binding energies from different studies may not be directly comparable due to variations in software and calculation methods.

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. A pharmacophore model serves as a 3D template, highlighting the key interaction points, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). nih.gov

For classes of pyrazole derivatives, pharmacophore models have been successfully developed to define the structural requirements for inhibiting enzymes like Dipeptidyl Peptidase-IV (DPP-IV), carbonic anhydrases, and Janus kinases (JAKs). nih.govclinicsearchonline.orgnih.gov A typical pharmacophore model for a pyrazole-based kinase inhibitor might include:

One or two hydrogen bond acceptor features, often corresponding to the nitrogen atoms in the pyrazole ring.

One hydrogen bond donor feature, typically from the amine group.

One or more aromatic/hydrophobic features, representing the substituted rings attached to the pyrazole core. nih.govnih.gov

For example, a pharmacophore study on pyrozolo[1,5-a]pyridine analogues identified a five-point model (AHHRR) consisting of one hydrogen bond acceptor, two hydrophobic groups, and two aromatic rings as crucial for potent phosphodiesterase 4 (PDE4) inhibition. ontosight.ai Similarly, models developed for JAK inhibitors highlighted the importance of hydrogen bonds in the hinge region and hydrophobic interactions. nih.gov These models are invaluable for virtual screening of large compound libraries to identify new potential inhibitors and for guiding the optimization of existing leads.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ej-chem.org By analyzing how variations in structural properties (descriptors) affect potency, QSAR models can predict the activity of novel compounds and guide rational drug design. nih.gov

Several QSAR studies have been conducted on aminopyrazole derivatives to understand the structural features that govern their therapeutic effects, such as antitumor and antioxidant activities. nih.govnih.gov A 3D-QSAR study on pyrazole derivatives as rearranged during transfection (RET) kinase inhibitors revealed important structural characteristics for designing highly active compounds. mdpi.com The contour maps generated from these models show regions where steric bulk, positive or negative electrostatic charges, and hydrophobic properties are favorable or unfavorable for activity. mdpi.com

Key findings from QSAR studies on aminopyrazoles include:

Importance of Substituents: The nature and position of substituents on the pyrazole and attached phenyl rings significantly impact activity. For instance, in a study of 3-aminopyrazoles as CDK2/cyclin A inhibitors, the presence of substituted biphenyl (B1667301) or 2-thienyl phenyl groups at the R1 position was found to be favorable for activity, whereas substitutions at the meta-position of a phenyl ring were detrimental. nih.gov

Electronic Effects: The electronic properties of substituents play a crucial role. A QSAR study indicated that increasing the electronegativity of an oxygen atom at a specific position could enhance antitumor activity. nih.gov

Investigation of Specific Biological Pathways Modulated by Pyrazole Amines

The diverse biological activities reported for pyrazole derivatives stem from their ability to modulate a wide array of specific biological pathways. The pyrazole scaffold is a common feature in many kinase inhibitors, and as such, these compounds frequently interfere with cell signaling pathways that regulate cell proliferation, differentiation, and survival. nih.gov

Kinase Inhibition and Cell Cycle Regulation: A primary mechanism of action for many pyrazole-based compounds is the inhibition of protein kinases. Cyclin-dependent kinases (CDKs), such as CDK2, are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. QSAR and docking studies have explored 3-aminopyrazoles as inhibitors of the CDK2/cyclin A complex, suggesting a potential role in arresting the cell cycle. nih.gov Other pyrazole derivatives have been shown to target RET kinase and JAKs, which are involved in oncogenic signaling and inflammatory responses, respectively. nih.govmdpi.com

Anti-inflammatory Pathways: Pyrazole-containing compounds are well-known for their anti-inflammatory effects. The drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core. The anti-inflammatory actions of pyrazole amines may involve the inhibition of enzymes like COX or the modulation of inflammatory signaling cascades, such as those involving tumor necrosis factor-alpha (TNF-α) and interleukins. nih.gov

Antioxidant Mechanisms: Some 5-aminopyrazole derivatives have demonstrated notable antioxidant properties, including the ability to scavenge free radicals and inhibit reactive oxygen species (ROS) production. nih.govmdpi.com This activity suggests an interaction with pathways related to oxidative stress, which is implicated in numerous chronic diseases.

Given its structure, this compound likely engages with similar pathways. The pyrazol-5-amine core is a recognized pharmacophore for kinase inhibition, while the 3,4-dimethoxybenzyl moiety, resembling part of the structure of other known bioactive compounds, could enhance binding affinity and modulate activity within these cellular pathways.

Advanced Research Applications and Chemical Biology

Utilization as Chemical Probes in Biological Systems

While direct studies detailing the use of 1-(3,4-dimethoxybenzyl)-1H-pyrazol-5-amine as a chemical probe are not extensively documented in publicly available literature, the inherent properties of its structural motifs suggest a strong potential for such applications. Chemical probes are small molecules used to study and manipulate biological systems. The pyrazole (B372694) scaffold is a common feature in many biologically active molecules, and the 3,4-dimethoxybenzyl group can influence the molecule's interaction with specific biological targets.

The 5-amino group on the pyrazole ring serves as a convenient handle for the attachment of reporter molecules, such as fluorophores or biotin, which are essential for the visualization and tracking of the probe within a biological system. Furthermore, the dimethoxybenzyl moiety can be modified to fine-tune the probe's selectivity and pharmacokinetic properties. The development of chemical probes from related 1-benzyl-1H-pyrazole structures for studying specific enzymes or cellular pathways highlights the potential of this class of compounds. For instance, derivatives of 1-benzyl-pyrazoles have been investigated as kinase inhibitors, and with appropriate labeling, these could be adapted into probes to study kinase activity and localization in cells.

Scaffold for Combinatorial Chemistry and Library Synthesis

The structure of this compound is particularly well-suited for combinatorial chemistry and the synthesis of compound libraries. The 5-amino group provides a reactive site for a wide array of chemical transformations, allowing for the facile introduction of diverse chemical functionalities. This is a key feature for the generation of large and structurally diverse libraries of compounds, which can then be screened for biological activity against various targets.

Multi-component reactions, a cornerstone of combinatorial chemistry, often utilize primary amines as key building blocks. The 5-amino-1H-pyrazole moiety can participate in such reactions to generate complex heterocyclic systems in a single step. For example, 1H-pyrazol-5-amines are known to react with dicarbonyl compounds and other reagents to produce fused pyrimidine (B1678525) derivatives, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.gov These fused heterocyclic systems are prevalent in many biologically active molecules, including kinase inhibitors and other targeted therapies.

The solid-phase synthesis of 5-substituted amino pyrazoles has also been explored, which further expands the potential for creating large and diverse compound libraries for high-throughput screening. researchgate.net

Reaction Type Reactants Resulting Scaffold Potential Applications
Cyclo-condensation1H-pyrazol-5-amines, 1,3-dicarbonyl compoundsPyrazolo[3,4-b]pyridinesKinase inhibitors, Anticancer agents
Multi-component1H-pyrazol-5-amines, aldehydes, barbituric acidsPyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidinesCNS agents, Anti-inflammatory
Amide Coupling1-benzyl-1H-pyrazol-5-amine, carboxylic acidsN-acyl-1-benzyl-1H-pyrazol-5-aminesHsp90 inhibitors, Antifungal agents

This table provides examples of how the 1H-pyrazol-5-amine scaffold can be utilized in combinatorial synthesis to generate diverse molecular architectures with potential therapeutic applications.

Role in the Development of Targeted Chemical Entities

The 1-benzyl-1H-pyrazol-5-amine scaffold is a privileged structure in the design of targeted chemical entities, particularly in the realm of kinase inhibitors. The pyrazole ring can act as a hinge-binding motif, a common interaction mode for kinase inhibitors that target the ATP-binding site of the enzyme. The benzyl (B1604629) group at the 1-position can be directed towards the solvent-exposed region of the binding pocket, allowing for modifications to enhance potency and selectivity.

The 3,4-dimethoxy substitution on the benzyl ring of this compound can play a crucial role in modulating the compound's properties. These methoxy (B1213986) groups can influence the molecule's solubility, metabolic stability, and electronic properties, which are all critical factors in the development of effective and safe drugs.

A notable example of the utility of this scaffold is in the development of inhibitors for Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a key target in cancer therapy. Resorcylate aminopyrazole derivatives, synthesized from 1-benzyl-1H-pyrazol-5-amine, have been investigated as fungal-selective Hsp90 inhibitors. nih.gov This demonstrates the potential of the this compound core in the creation of targeted therapies.

Target Derivative Class Key Structural Feature Therapeutic Area
Hsp90Resorcylate aminopyrazoles1-benzyl-1H-pyrazol-5-amine coreAntifungal, Anticancer
KinasesPyrazolo[1,5-a]pyrimidinesFused pyrazole-pyrimidine systemAnticancer, Anti-inflammatory
Receptor Interacting Protein 1 (RIP1) Kinase1-benzyl-1H-pyrazole derivativesSubstituted 1-benzyl-pyrazoleNecroptosis-related diseases

This table summarizes the role of the 1-benzyl-1H-pyrazol-5-amine scaffold in the development of targeted chemical entities for various therapeutic areas.

Exploration in Chemical Biology Beyond Traditional Pharmaceutical Applications

The applications of this compound and its derivatives extend beyond the traditional scope of pharmaceutical development. In the broader field of chemical biology, such compounds can serve as tools to explore fundamental biological processes. For instance, by modifying the substituents on the pyrazole or benzyl rings, researchers can create molecules with specific photophysical properties, making them suitable for use as fluorescent probes or in materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.